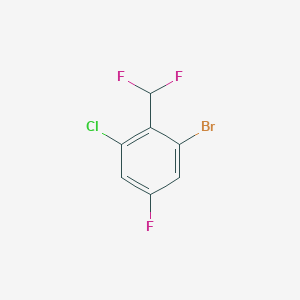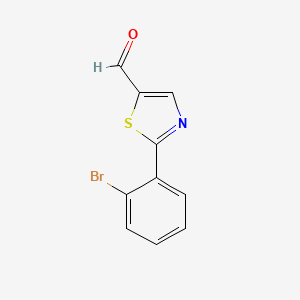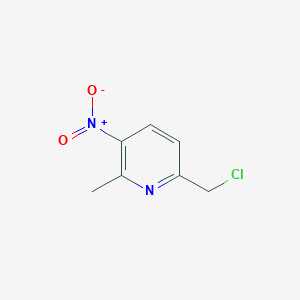
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine: is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with a methoxyethyl group and a methylpropan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common approach is to start with the cyclobutyl ring, which is then functionalized with a methoxyethyl group. The final step involves the introduction of the methylpropan-2-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.
Reduction: Reduction reactions may target the amine group, converting it to various derivatives.
Substitution: Substitution reactions can occur at the cyclobutyl ring or the methoxyethyl group, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of cyclobutyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxyethyl group and the amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine
- 1-(2-methoxyethyl)-N-{[1-(methoxymethyl)cyclobutyl]methyl}pyrrolidine-3-carboxamide
Comparison: Compared to similar compounds, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine stands out due to its unique combination of a cyclobutyl ring and a methylpropan-2-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)13-10-12(6-5-7-12)8-9-14-4/h13H,5-10H2,1-4H3 |
InChI-Schlüssel |
QWQYTLNVYNVUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC1(CCC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


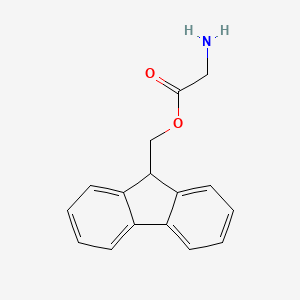
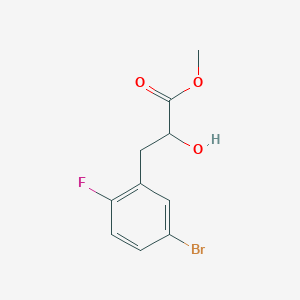
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)


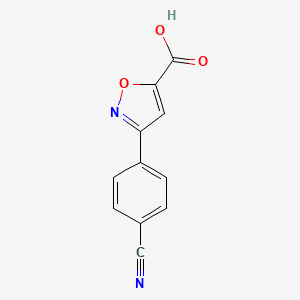

![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
